3,3-Diethoxypropanenitrile

Description

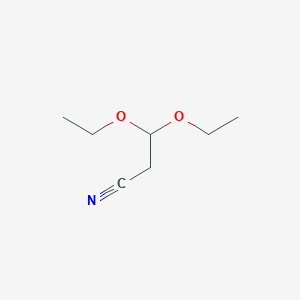

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,3-diethoxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-3-9-7(5-6-8)10-4-2/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOXEOCWOCJQNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC#N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174207 | |

| Record name | 3,3-Diethoxypropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2032-34-0 | |

| Record name | 3,3-Diethoxypropionitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2032-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Diethoxypropiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002032340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Diethoxypropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-diethoxypropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,3 Diethoxypropanenitrile

Classical and Established Synthesis Routes

Several traditional methods have been employed for the synthesis of 3,3-diethoxypropanenitrile and related nitrile compounds. These foundational routes have been instrumental in the development of more advanced synthetic protocols.

Dehydration of Amide-System Nitrile Methodologies: Mechanistic Pathways and Yield Optimization

The dehydration of amides to form nitriles is a fundamental transformation in organic synthesis. While specific examples detailing the direct dehydration of 3,3-diethoxypropanamide (B2923793) to this compound are not prevalent in the reviewed literature, the general mechanism involves the elimination of a water molecule from the primary amide. This is typically achieved using a variety of dehydrating agents.

Mechanistically, the reaction often proceeds through the activation of the amide oxygen by the dehydrating agent, followed by an elimination step to form the nitrile. The choice of dehydrating agent and reaction conditions is crucial for optimizing the yield and minimizing side reactions. Common reagents for this transformation include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (B1165640) (TFAA). The efficiency of these reagents can be influenced by factors such as reaction temperature, solvent, and the electronic and steric properties of the amide substrate. For instance, the urea-hydrogen peroxide adduct in the presence of potassium carbonate has been shown to be an effective system for converting nitriles to amides, a reaction that can be reversed under different conditions. researchgate.net

Metal Cyanide Displacement Reactions: Substrate Scope and Limitations

The Kolbe nitrile synthesis, a classical method for preparing alkyl nitriles, involves the reaction of an alkyl halide with a metal cyanide. wikipedia.org This nucleophilic substitution reaction is a direct and widely used approach for introducing a cyano group. wikipedia.orgthieme-connect.de In the context of this compound, a relevant starting material would be a 3-halo-1,1-diethoxypropane.

A specific example is the reaction of 2-bromo-1,1-diethoxyethane with sodium cyanide in a mixture of ethanol (B145695) and water, which was refluxed for a week to produce [1-¹³C]-3,3-diethoxypropanenitrile in a 10% yield. tandfonline.com The choice of the metal cyanide (e.g., sodium cyanide, potassium cyanide, or silver cyanide) and the solvent can significantly impact the reaction's outcome. wikipedia.orgthieme-connect.de Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) are often advantageous as they can enhance the nucleophilicity of the cyanide ion and work well for sterically hindered electrophiles without causing rearrangement side reactions. wikipedia.orgacs.org

The cyanide ion is an ambident nucleophile, meaning it can attack via either the carbon or the nitrogen atom, leading to the formation of isonitriles as a side product. wikipedia.orgthieme-connect.de The ratio of nitrile to isonitrile is influenced by the reaction conditions. Generally, alkali metal cyanides in polar solvents favor the formation of nitriles through an Sₙ2 mechanism. wikipedia.org Limitations of this method include the potential for elimination reactions with secondary and tertiary halides and the high toxicity of cyanide salts. thieme-connect.de

Table 1: Comparison of Metal Cyanide Displacement Reaction Conditions

| Alkyl Halide | Cyanide Source | Solvent | Conditions | Yield | Reference |

| 2-Bromo-1,1-diethoxyethane | Sodium [¹³C]cyanide | Ethanol/Water | Reflux (1 week) | 10% | tandfonline.com |

| Alkyl Halides (general) | Sodium Cyanide | Dimethyl Sulfoxide | - | Good | wikipedia.orgacs.org |

| Aryl Iodides | Potassium Cyanide | - | - | - | thieme-connect.de |

Acetalation Approaches to Propanenitrile Derivatives: Catalytic Systems and Reaction Conditions

Acetalation is a key strategy for the synthesis of this compound. One common approach involves the reaction of acrylonitrile (B1666552) with ethanol. For instance, a method has been developed that uses a palladium chloride/P-V-Mo heteropoly acid catalyst on an activated carbon carrier to facilitate the acetalation of acrylonitrile and ethanol in a high-pressure kettle reactor. google.com The reaction is carried out at a temperature of 50-90 °C and an oxygen pressure of 0.5-2.5 MPa. google.com

Another route starts from acetonitrile (B52724), which reacts with carbon monoxide and a C1-C4 alcohol alkali metal salt in the presence of a C1-C3 alcohol as a catalyst and a non-polar solvent. google.comgoogle.com This pressure reaction is followed by an acetal (B89532) reaction in acidic alcohol to yield this compound. google.comgoogle.com This method is reported to have a high yield and operates at a relatively low CO gas pressure of 0.3-1.5 MPa. google.com The use of a less expensive low-carbon alcohol as a catalyst and the addition of concentrated sulfuric acid during the acetalization stage are noted to improve the reaction yield. google.comgoogle.com

The formation of this compound as a side-product has also been observed in the Pd(II)-catalyzed reaction of acrylonitrile in ethanol. cdnsciencepub.com This suggests that under certain catalytic conditions, the direct acetalation of the double bond in acrylonitrile is a feasible pathway.

Table 2: Catalytic Systems for Acetalation in this compound Synthesis

| Starting Material | Catalyst | Solvent | Pressure | Temperature | Key Features | Reference |

| Acrylonitrile, Ethanol | Palladium chloride/P-V-Mo heteropoly acid on activated carbon | - | 0.5-2.5 MPa (O₂) | 50-90 °C | High-pressure reaction | google.com |

| Acetonitrile, CO, Alcohol Salt | C₁-C₃ Alcohol | Non-polar | 0.3-1.5 MPa (CO) | 50-100 °C | Two-step process with subsequent acetal reaction | google.comgoogle.com |

Oxazole (B20620) Ring-Opening Strategies: Efficiency Analysis and Material Cost Implications

The synthesis of nitriles through the ring-opening of oxazole derivatives represents a more specialized approach. While not a primary route to this compound, the chemistry of oxazoles is relevant as they can be synthesized from nitriles and can, under certain conditions, undergo ring-opening. researchgate.netcutm.ac.in For example, the deprotonation of an oxazole at the C-2 position in the presence of a base can lead to ring-opening and the formation of an isonitrile. cutm.ac.in

The Van Leusen reaction, which utilizes tosylmethylisocyanide (TosMIC), is a versatile method for preparing oxazoles from aldehydes. wikipedia.org This reaction could potentially be reversed or modified to yield a nitrile-containing intermediate. The efficiency and cost-effectiveness of such a strategy would depend heavily on the availability and cost of the substituted oxazole starting material and the reagents required for the ring-opening step. Generally, multi-step synthetic sequences involving the formation and subsequent cleavage of a heterocyclic ring can be less atom-economical and more costly than direct functional group transformations.

Sulfone-Mediated Synthesis Pathways: Atom Economy and Stereochemical Considerations

Sulfone-mediated reactions offer another indirect route to nitrile-containing compounds. Sulfones are recognized as versatile intermediates in organic synthesis. thieme-connect.com For instance, the Julia olefination and the Ramberg–Bäcklund reaction are classical transformations involving sulfones. thieme-connect.com

A more direct connection to nitrile synthesis is the cyanide-mediated in situ generation of a nucleophilic sulfinate ion from vinyl sulfones. Subsequent S-alkylation can provide sulfones in high yields. organic-chemistry.org While this method primarily focuses on the synthesis of sulfones, the mechanistic understanding of cyanide's role could potentially be adapted for nitrile synthesis.

The Van Leusen reaction, which can be used to synthesize nitriles from ketones using TosMIC, is a prime example of a sulfone-mediated pathway. wikipedia.org The reaction proceeds through a sulfone-stabilized intermediate. From an atom economy perspective, such reactions can be efficient as a significant portion of the reagent (TosMIC) is incorporated into the final product or is eliminated as a stable leaving group. Stereochemical considerations would be important if the starting ketone or the reaction conditions were chiral, potentially leading to the formation of chiral nitriles.

Contemporary and Optimized Synthetic Protocols

Modern synthetic efforts have focused on improving the efficiency, safety, and cost-effectiveness of producing this compound. A notable optimized protocol involves a one-pot, four-step synthesis starting from commercially available this compound itself to produce [1-¹³C]-2-butenedinitrile. tandfonline.com This process includes a brief acid-catalyzed hydrolysis of this compound, followed by treatment with sodium [¹³C]cyanide under acidic conditions to form an unstable cyanohydrin. tandfonline.com This is then acetylated and eliminated to yield the dinitrile. tandfonline.com This example highlights the use of this compound as a versatile starting material for more complex molecules.

Furthermore, advancements in catalysis, such as the use of palladium complexes and heteropoly acids, have enabled more direct and efficient acetalation reactions of acrylonitrile. google.com The development of methods that operate under lower pressures and utilize cheaper, more environmentally benign catalysts represents a significant step forward in the synthesis of this important chemical intermediate. google.comgoogle.com

Pressurized Reaction Systems with C1-C3 Alcohols and Non-Polar Solvents: Enhanced Yields and Reduced Operating Pressures

A significant advancement in the synthesis of this compound involves the use of pressurized reaction systems. This method addresses the challenges of high operating pressures and low yields often associated with traditional acetalation methods. google.com By employing acetonitrile, carbon monoxide gas, and a C1-C4 alcohol alkali metal salt as raw materials, with a C1-C3 alcohol as a catalyst and a non-polar solvent, the reaction can be carried out under significantly lower pressures. google.comgoogle.com

The process consists of a compressive reaction followed by an acetal reaction in acidic alcohol and a final post-processing separation. google.com In the initial pressurized stage, acetonitrile reacts with carbon monoxide and an alkali metal salt of a C1-C4 alcohol. This step is catalyzed by a C1-C3 alcohol and conducted in a non-polar solvent like toluene (B28343) or xylene. google.comgoogle.com The reaction proceeds at a relatively low CO gas pressure of 0.3–1.5 MPa and a temperature between 50–100 °C, with a reaction time of 5–10 hours. google.comgoogle.com This stage yields a 3-hydroxy vinyl cyanide metal-salt. google.comgoogle.com

The use of economical and readily available C1-C3 low-carbon alcohols as catalysts, replacing more expensive options like ethyl formate, is a key feature of this method. This substitution not only reduces the operating pressure but also contributes to an increased reaction yield. google.comgoogle.com Following the pressure reaction, the intermediate is treated in an acidic alcohol environment, with concentrated H₂SO₄ often used as a catalyst to further enhance the yield. google.comgoogle.com The final work-up involves separation using a non-polar solvent, which can be recovered and reused, adding to the economic and environmental advantages of this process. google.com

Table 1: Reaction Parameters for Pressurized Synthesis

| Parameter | Value |

| Raw Materials | Acetonitrile, Carbon Monoxide, C1-C4 Alcohol Alkali Metal Salt |

| Catalyst | C1-C3 Alcohol |

| Solvent | Non-polar Solvent (e.g., Toluene, Xylene) |

| CO Gas Pressure | 0.3–1.5 MPa |

| Reaction Temperature | 50–100 °C |

| Reaction Time | 5–10 hours |

Palladium(II)-Catalyzed Alkylation Processes: Role of Solvent in Product Distribution and Side-Product Formation

Palladium(II)-catalyzed reactions represent another important route in nitrile synthesis, though their application in producing this compound can be complex and highly dependent on reaction conditions, particularly the solvent. In some instances, this compound has been identified as a side-product in Pd(II)-catalyzed alkylation reactions. For example, during the attempted Pd(II)-catalyzed alkylation of ferrocene (B1249389) with acrylonitrile, the use of ethanol as a solvent led to the formation of this compound. researchgate.net When methanol (B129727) was used as the solvent under similar conditions, the corresponding side-product was 3,3-dimethoxypropanenitrile (B1201781). researchgate.net

This highlights the crucial role of the solvent in determining the product distribution. The solvent can act as a reactant, participating in the reaction to form different products. The choice of solvent in palladium-catalyzed cross-coupling reactions is often not straightforward and can significantly influence the reaction's outcome. rsc.org The fundamental interactions between the solvent and the palladium catalyst can affect catalyst activity, stability, and selectivity. rsc.orgscispace.com

Systematic studies on the effect of different solvents and atmospheres on palladium-catalyzed reactions have shown that factors like solvent polarity can have a significant impact on reactivity. researchgate.netnih.gov For instance, in some palladium-catalyzed reactions, aqueous ethanol has been shown to be an effective medium, with an aerobic atmosphere having a positive effect on reactivity. researchgate.net The rational selection of solvents is therefore critical for optimizing the yield of the desired product and minimizing the formation of side-products like this compound when it is not the target molecule. rsc.orgscispace.com

Table 2: Solvent-Dependent Side-Product Formation in Pd(II)-Catalyzed Alkylation

| Solvent | Major Side-Product |

| Ethanol | This compound |

| Methanol | 3,3-Dimethoxypropanenitrile |

Preparation via Halogenated Propanenitrile Precursors: Crown Ether Catalysis

The synthesis of this compound can also be achieved starting from halogenated propanenitrile precursors, such as rac-2-bromo-3,3-diethoxypropanenitrile. uni-marburg.de This approach often involves the use of phase-transfer catalysis (PTC) to facilitate the reaction between reactants that are in different phases (e.g., a solid inorganic salt and an organic substrate in an organic solvent). Crown ethers are a class of phase-transfer catalysts that have shown effectiveness in various synthetic transformations, including nitrile synthesis. researchgate.netnih.govresearchgate.net

Crown ethers function by encapsulating the cation of an inorganic salt (e.g., Na⁺ or K⁺ from sodium or potassium cyanide), thereby increasing the nucleophilicity of the anion (e.g., CN⁻). researchgate.net This "naked" anion is more reactive in the organic phase, leading to a more efficient substitution reaction on the halogenated precursor. The use of crown ethers can be particularly advantageous in reactions involving solid-liquid phase transfer. researchgate.net

While specific examples detailing the use of crown ethers for the synthesis of this compound are not extensively documented in the provided search results, the principles of phase-transfer catalysis with crown ethers are well-established and applicable. For instance, the chemoselective SN2 reaction of ω-bromoacetophenone with sodium or potassium cyanide has been successfully carried out using a phase-transfer catalyst to yield 3-oxopropanenitriles. researchgate.net This demonstrates the potential of PTC in related nitrile syntheses. The development of novel crown ether-based catalysts, including those anchored to polymer supports for easier recovery and reuse, is an active area of research. nih.govmdpi.com

Green Chemistry Principles in this compound Synthesis: Addressing Environmental and Safety Challenges

The synthesis of chemical compounds, including this compound, is increasingly being evaluated through the lens of green chemistry principles. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inyoutube.com Key aspects of green chemistry applicable to the synthesis of nitriles include the use of safer solvents, catalysts, and reaction conditions, as well as minimizing waste and improving energy efficiency. rasayanjournal.co.inresearchgate.net

One of the primary goals is to develop less hazardous chemical syntheses. youtube.com This involves considering the environmental impact and safety of all materials used in the process. youtube.com For a compound like this compound, this could involve moving away from hazardous reagents and solvents towards more environmentally benign alternatives. rasayanjournal.co.inresearchgate.net For example, the use of water or green solvents like deep eutectic solvents in palladium-catalyzed reactions is an area of active research. rsc.orgfrontiersin.org

Elucidation of Chemical Reactivity and Reaction Mechanisms of 3,3 Diethoxypropanenitrile

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of 3,3-diethoxypropanenitrile is dictated by its dual functionality. The electron-withdrawing nature of the nitrile group (-C≡N) significantly influences the molecule's electronic properties. This effect renders the protons on the adjacent methylene (B1212753) carbon (the α-carbon) acidic, making them susceptible to deprotonation by a suitable base. The resulting carbanion is a potent nucleophile, capable of participating in various carbon-carbon bond-forming reactions.

Conversely, the nitrile carbon itself is an electrophilic center and can be attacked by nucleophiles, although this reactivity is often explored in the context of cycloadditions or reductions rather than simple additions. The acetal (B89532) group, (CH₃CH₂O)₂CH-, is generally stable under neutral and basic conditions, serving as a protecting group for an aldehyde functionality. However, under acidic conditions, the acetal is readily hydrolyzed, revealing the highly reactive cyanomalondialdehyde (B1645252) intermediate. sigmaaldrich.com This unmasked aldehyde can then act as an electrophile in subsequent reactions. Therefore, this compound can exhibit either nucleophilic or electrophilic character depending on the reaction conditions and the reagents employed.

Cycloaddition Reactions and Their Regioselectivity

Cycloaddition reactions provide an efficient pathway to construct cyclic molecules. This compound, with its nitrile functionality, can participate as a component in these reactions to form heterocyclic systems.

[2+2+2]-Cycloaddition Reactions for Heterocyclic Ring Formation (e.g., Pyridine (B92270) Derivatives)

The nitrile group of this compound can serve as a two-atom (C-N) component in transition-metal-catalyzed [2+2+2]-cycloaddition reactions. This reaction typically involves the cyclotrimerization of the nitrile with two molecules of an alkyne to construct a substituted pyridine ring. The process offers a powerful and atom-economical method for assembling the pyridine core. For instance, this compound has been utilized in the synthesis of 2-(2,2-diethoxy-ethyl)-pyridine. sigmaaldrich.com The regioselectivity of such reactions is often controlled by the nature of the catalyst and the steric and electronic properties of the alkyne substituents.

Condensation Reactions in Heterocycle Synthesis

Condensation reactions are fundamental to the synthesis of many important heterocyclic scaffolds. This compound is a key C3 synthon in condensations with binucleophiles to generate six-membered rings like pyrimidines.

Reactions with Urea (B33335) and Guanidine (B92328) Derivatives: Pyrimidine (B1678525) Synthesis Pathways

A significant application of this compound is in the synthesis of pyrimidine derivatives, which are core structures in many biologically active molecules, including nucleobases. The reaction with urea in the presence of a strong base, such as sodium butoxide in refluxing butanol, leads to the formation of cytosine (4-amino-2(1H)-pyrimidinone). sigmaaldrich.com

The proposed mechanism involves the base-catalyzed condensation of the C3 unit of this compound with the N-C-N unit of urea. The reaction likely proceeds through the in-situ formation of a more reactive intermediate, such as cyanomalondialdehyde, which then undergoes cyclocondensation with urea, followed by tautomerization and aromatization to yield the stable pyrimidine ring. By analogy, condensation with guanidine, a common reagent in pyrimidine synthesis, is expected to yield 2,4-diaminopyrimidine (B92962) derivatives. These pathways are crucial for producing precursors for antiviral and other pharmaceutical agents. researchgate.net

| Reagent | Product(s) | Ring System |

| Urea | Cytosine, 4-amino-2(1H)-pyrimidinone | Pyrimidine |

| Guanidine | 2,4-Diaminopyrimidine derivatives | Pyrimidine |

Multicomponent Condensations for Complex Molecular Architectures (e.g., Triazolopyrimidine Derivatives)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. These reactions are synthetically valuable for creating diverse molecular libraries. The synthesis of fused heterocyclic systems, such as triazolopyrimidines, can be achieved through MCRs, often involving a Biginelli-like or similar condensation pathway.

While this compound is a versatile C3 building block suitable for heterocycle synthesis, its specific application in a one-pot, multicomponent reaction with reagents like aminotriazoles to directly form triazolopyrimidine architectures is not extensively documented in the literature. However, its demonstrated reactivity in pyrimidine synthesis suggests its potential as a substrate in the development of novel MCRs for more complex fused heterocycles.

Acetal Hydrolysis and Subsequent Transformations: Controlled Degradation and Derivatization

The acetal group in this compound serves as a stable protecting group for an aldehyde. This protection can be readily removed under acidic conditions through hydrolysis, which is the reverse of acetal formation. The mechanism involves protonation of one of the ethoxy groups by an acid catalyst, converting it into a good leaving group (ethanol). The departure of ethanol (B145695) is assisted by the lone pair of the adjacent oxygen, forming a resonance-stabilized oxonium ion. Nucleophilic attack by water, followed by deprotonation, yields a hemiacetal intermediate. This process repeats—protonation of the second ethoxy group, elimination of another ethanol molecule, and final deprotonation of the resulting protonated aldehyde—to yield the final product.

Hydrolysis of this compound yields cyanomalondialdehyde, a highly reactive 1,3-dicarbonyl compound. sigmaaldrich.com The presence of both a nitrile and two aldehyde functionalities makes cyanomalondialdehyde a valuable and versatile intermediate for further chemical transformations and the synthesis of a wide array of other molecules, particularly heterocycles.

| Reaction | Reagents | Key Intermediate | Product |

| Acetal Hydrolysis | H₃O⁺ (catalytic), H₂O | Hemiacetal | Cyanomalondialdehyde |

Acid-Catalyzed Hydrolysis to Unstable Intermediates

The acid-catalyzed hydrolysis of this compound is a multi-step process that involves the sequential breakdown of both the acetal and the nitrile functionalities. The reaction proceeds through several unstable intermediates.

Under acidic conditions, the initial and most rapid step is the hydrolysis of the diethyl acetal. This reaction is initiated by the protonation of one of the ethoxy groups, converting it into a good leaving group (ethanol). The subsequent departure of ethanol generates a resonance-stabilized oxonium ion intermediate. Nucleophilic attack by water on this intermediate, followed by deprotonation, yields a hemiacetal. Further protonation of the remaining ethoxy group and its elimination as a second molecule of ethanol, followed by deprotonation of the resulting carbonyl group, leads to the formation of 3-oxopropanenitrile, also known as cyanoacetaldehyde. This intermediate is itself unstable.

Concurrently, the nitrile group undergoes hydrolysis, a process that is generally slower than acetal hydrolysis under similar acidic conditions. The mechanism commences with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. libretexts.orglibretexts.orgchemistrysteps.comyoutube.com A water molecule then acts as a nucleophile, attacking the nitrile carbon. libretexts.orgchemistrysteps.com This is followed by deprotonation and tautomerization of the resulting imidic acid to form 3,3-diethoxypropanamide (B2923793). chemistrysteps.com This amide is an isolable, though often transient, intermediate.

Table 1: Key Intermediates in the Acid-Catalyzed Hydrolysis of this compound

| Step | Reactant | Reagents | Intermediate | Product of Step |

| 1 | This compound | H₃O⁺ | Oxonium ion | 3-Ethoxy-3-hydroxypropanenitrile (Hemiacetal) + Ethanol |

| 2 | 3-Ethoxy-3-hydroxypropanenitrile | H₃O⁺ | Protonated Hemiacetal | 3-Oxopropanenitrile (Cyanoacetaldehyde) + Ethanol |

| 3 | This compound | H₃O⁺ | Protonated Nitrile | 3,3-Diethoxypropanamide |

| 4 | 3-Oxopropanenitrile | H₃O⁺ | Protonated Nitrile | 3-Oxopropanamide |

| 5 | 3,3-Diethoxypropanamide | H₃O⁺ | Protonated Amide | 3,3-Diethoxypropanoic Acid + NH₄⁺ |

| 6 | 3-Oxopropanamide | H₃O⁺ | Protonated Amide | 3-Oxopropanoic Acid + NH₄⁺ |

It is important to note that the relative rates of hydrolysis of the acetal and nitrile groups can be influenced by the specific reaction conditions, such as acid concentration and temperature. However, the acetal is generally more labile to acid hydrolysis than the nitrile.

Side Reactions and Byproduct Formation in Specific Reaction Environments (e.g., Ferrocenylation)

While direct studies on the ferrocenylation of this compound are not extensively documented in the reviewed literature, an analysis of the reactivity of nitriles in the presence of strong electrophiles and Lewis acids, which are often employed in ferrocenylation reactions, allows for the prediction of potential side reactions and byproduct formation. Ferrocenylation typically involves the reaction of ferrocene (B1249389) with an electrophilic substrate, often activated by a Lewis acid.

In such an acidic and electrophilic environment, several side reactions involving the nitrile group of this compound can be anticipated:

Ritter-type Reactions: In the presence of a strong acid and a source of carbocations (which could be generated from the alcohol byproducts of acetal hydrolysis or other species in the reaction mixture), the nitrile can participate in a Ritter-type reaction. The nitrile nitrogen can act as a nucleophile, attacking a carbocation to form a nitrilium ion. Subsequent hydrolysis of this nitrilium ion would lead to the formation of an N-substituted amide as a byproduct. nih.gov

Polymerization: Acidic conditions can promote the polymerization of nitriles. The activation of the nitrile group by a Lewis acid or a proton can initiate a cationic polymerization cascade, leading to the formation of polyimine structures.

Friedel-Crafts-type Reactions: If the ferrocenylation conditions are analogous to Friedel-Crafts reactions, the nitrile group can potentially react with the activated ferrocene. However, the nitrile group is generally a deactivating group for electrophilic aromatic substitution, which might hinder the desired reaction on an aromatic ring if one were present on the nitrile-containing molecule. In the context of ferrocene, which is highly reactive towards electrophiles, the reaction at the cyclopentadienyl (B1206354) ring is more likely.

Complexation with Lewis Acids: The nitrogen atom of the nitrile group possesses a lone pair of electrons and can act as a Lewis base, forming a complex with the Lewis acid catalyst. nih.gov This complexation can alter the reactivity of the nitrile group and potentially inhibit its desired transformations or lead to other unforeseen side reactions.

The acetal portion of this compound is also susceptible to side reactions under these conditions. The ethanol eliminated during the initial stages of hydrolysis can be protonated and lose water to form an ethyl carbocation. This carbocation can then participate in various side reactions, including acting as an electrophile in a Friedel-Crafts-type reaction with ferrocene, leading to the formation of ethylferrocene as a byproduct.

Table 2: Potential Side Reactions and Byproducts in an Electrophilic Environment

| Functional Group | Reactant Species | Type of Side Reaction | Potential Byproduct(s) |

| Nitrile | Carbocation (from ethanol or other sources) | Ritter Reaction | N-substituted amides |

| Nitrile | Lewis Acid / H⁺ | Cationic Polymerization | Polyimines |

| Nitrile | Lewis Acid | Complexation | Nitrile-Lewis acid adducts |

| Acetal (via ethanol byproduct) | Ferrocene, Lewis Acid | Friedel-Crafts Alkylation | Ethylferrocene |

Synthesis and Functionalization of Derivatives and Analogues of 3,3 Diethoxypropanenitrile

Preparation of Related Acetal-Nitriles (e.g., 3,3-Dimethoxypropanenitrile)

The synthesis of acetal-nitriles, such as the methoxy (B1213986) analogue of 3,3-diethoxypropanenitrile, can be achieved through several routes. These compounds serve as important intermediates in the synthesis of pharmaceuticals and other specialty chemicals. google.com

One innovative method involves the direct oxidation of acrylonitrile (B1666552) in the presence of an alcohol. For instance, 3,3-dimethoxypropanenitrile (B1201781) can be synthesized by the oxidation of acrylonitrile with oxygen in the presence of a palladium and copper catalyst system in methanol (B129727). google.com A notable approach utilizes supercritical carbon dioxide as the reaction medium, which is considered more environmentally friendly due to the reduction in organic solvent consumption. google.com In a specific example, using a PdCl₂(MeCN)₂/CuCl₂ catalyst system in methanol under oxygen and supercritical CO₂ pressure, a chromatographic yield of up to 87.5% for 3,3-dimethoxypropanenitrile has been reported. google.com

Another synthetic strategy for 3,3-dialkoxypropionitriles starts from acetonitrile (B52724) and carbon monoxide. This method involves a pressure reaction with a C₁-C₄ alcohol alkali metal salt and a C₁-C₃ alcohol as a catalyst, followed by an acetalization reaction in acidic alcohol. This process is advantageous due to its use of low CO gas pressure (0.3–1.5 MPa), which enhances safety, and its high yield. google.com

The general preparation of nitriles can also be accomplished through methods like the substitution reaction of halogenoalkanes with sodium or potassium cyanide in an alcohol solvent or the dehydration of amides. chemguide.co.ukchemistrysteps.com While these are fundamental routes to nitriles, the synthesis of acetal-nitriles often requires more specific conditions to form and protect the acetal (B89532) group.

| Starting Material | Reagents/Catalyst | Product | Yield | Reference |

| Acrylonitrile | O₂, PdCl₂(MeCN)₂/CuCl₂, Methanol, supercritical CO₂ | 3,3-Dimethoxypropanenitrile | 87.5% | google.com |

| Acetonitrile, CO | C₁-C₄ alcohol alkali metal salt, C₁-C₃ alcohol, acidic alcohol | This compound | High | google.com |

| 1-Bromopropane | KCN, Ethanol (B145695) | Butanenitrile | Not specified | chemguide.co.uk |

Halogenated and Substituted Derivatives: Synthetic Utility and Enhanced Reactivity

Introducing halogen atoms into the structure of acetal-nitriles can significantly enhance their synthetic utility by providing a handle for further transformations. These halogenated derivatives serve as versatile intermediates.

A direct method for synthesizing α-chloronitriles involves the chlorination of metalated nitriles under mild conditions. For example, an acetal-containing nitrile can be deprotonated with a strong base like lithium diisopropylamide (LDA) and then treated with an electrophilic chlorine source such as 2-chloro-2-fluoro-2-phenylacetonitrile (B1486598) to efficiently yield the corresponding α-chloronitrile. acs.org This method is notable for its functional group tolerance, allowing for the preparation of complex chloronitriles that can undergo further reactions, such as acid-catalyzed hydrolysis and Wittig olefination, without disturbing the chloronitrile functionality. acs.org

Specifically, 2-bromo-3,3-diethoxypropanenitrile (B15198154) has been synthesized by treating 3-ethoxyacrylonitrile (B1336121) with N-bromosuccinimide (NBS) in absolute ethanol. theses.fr This reaction provides a direct route to an α-bromo acetal-nitrile, a valuable building block in organic synthesis.

The enhanced reactivity of these halogenated derivatives makes them useful in various synthetic applications, including their use as latent metalated nitriles after a chlorine-magnesium exchange. acs.org The presence of the halogen activates the molecule for nucleophilic substitution or cross-coupling reactions, expanding the range of possible chemical transformations.

| Starting Material | Reagent(s) | Product | Key Features | Reference |

| Acetal-containing nitrile | 1. LDA; 2. 2-Chloro-2-fluoro-2-phenylacetonitrile | α-Chlorinated acetal-nitrile | Mild conditions, high yield, functional group tolerance | acs.org |

| 3-Ethoxyacrylonitrile | N-Bromosuccinimide (NBS), Ethanol | 2-Bromo-3,3-diethoxypropanenitrile | Direct bromination | theses.fr |

Isotopic Labeling Strategies for Mechanistic Elucidation: Application of Carbon-13 and Nitrogen-15 Isotopes

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and tracing metabolic pathways. This compound serves as a key starting material for the synthesis of isotopically labeled compounds.

A significant application involves the synthesis of regiospecifically labeled compounds for use in NMR studies. For example, this compound can be used to prepare [1-¹³C]-2-butenedinitrile. The synthesis begins with the acid-catalyzed hydrolysis of this compound, followed by reaction with sodium [¹³C]cyanide to form a labeled cyanohydrin. This intermediate is then converted to the target [1-¹³C]-2-butenedinitrile. This labeled dinitrile is a crucial intermediate for the synthesis of pyridoxines (Vitamin B₆) that are multi-labeled with ¹³C and ¹⁵N, which are essential for detailed mechanistic studies of enzymes. tandfonline.com

The general principle of isotopic labeling in nitriles extends to other isotopes and methods. For instance, nickel-catalyzed nitrile isotope exchange using Zn(¹⁴CN)₂ has been developed for carbon-14 (B1195169) labeling of bioactive molecules, providing a method that is often simpler and faster than traditional synthetic routes. cea.fr While this example uses ¹⁴C, the underlying concept of activating the stable C-CN bond for isotopic exchange is broadly applicable. cea.fr

These labeling strategies are crucial for conducting kinetic isotope effect (KIE) studies, which provide quantitative data on the rate-determining steps of reactions and the nature of transition states. core.ac.uk The analysis of ¹³C and ¹⁵N labeled products, often performed using techniques like gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS), allows for precise measurement of isotope incorporation and flux in complex biological and chemical systems. researchgate.netnih.gov

| Precursor | Isotope Source | Labeled Intermediate/Product | Application | Reference |

| This compound | Sodium [¹³C]cyanide | [1-¹³C]-2-Butenedinitrile | Synthesis of multi-labeled pyridoxines for NMR studies | tandfonline.com |

| Various nitriles | Zn(¹⁴CN)₂ | ¹⁴CN-labeled molecules | Labeling of bioactive molecules for mechanistic studies | cea.fr |

| Naphthalen-1-amine | ¹⁵N-labeling | ¹⁵N-labeled product | Mechanistic study of C-C bond cleavage | researchgate.net |

Applications of 3,3 Diethoxypropanenitrile As a Key Synthon in Advanced Organic Synthesis

Utilization in Active Pharmaceutical Ingredient (API) Synthesis

3,3-Diethoxypropanenitrile serves as a versatile precursor in the synthesis of various active pharmaceutical ingredients. Its chemical structure, which contains a protected aldehyde and a nitrile group, allows for a range of chemical transformations, making it a valuable building block in medicinal chemistry.

Precursors for p38α Mitogen-Activated Protein Kinase Inhibitors

While direct synthesis routes employing this compound for p38α mitogen-activated protein kinase (MAPK) inhibitors are not extensively detailed in readily available literature, its role as a synthon for pyrimidine (B1678525) and pyridine (B92270) scaffolds is crucial. Many potent p38α MAPK inhibitors are based on these heterocyclic cores. The p38 MAP kinases are serine/threonine kinases that play a pivotal role in cellular responses to external stress signals and are implicated in inflammatory diseases and cancer.

The general synthetic strategy would involve the conversion of this compound into a substituted pyrimidine or pyridine ring, which then serves as a central scaffold for the elaboration of the final inhibitor. The development of novel, bioavailable small-molecule inhibitors of p38α remains an active area of research due to the therapeutic potential of these compounds.

Intermediates for Cytosine and Thymine (B56734) Analogues in Nucleoside Chemistry

This compound is a key intermediate in the synthesis of cytosine and thymine analogues, which are fundamental components of nucleoside chemistry. These analogues are often used in antiviral and anticancer therapies.

A direct application of this compound is its reaction with urea (B33335) in the presence of a strong base, such as sodium butoxide in refluxing butanol, to yield 4-amino-2(1H)-pyrimidinone, which is a tautomer of cytosine. This reaction provides a straightforward method for constructing the core pyrimidine structure of cytosine. By modifying the reaction conditions and introducing different substituents, a variety of cytosine and thymine analogues can be synthesized. These analogues can then be incorporated into nucleoside structures to study their biological activity.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product(s) | Reference |

| This compound | Urea | Sodium Butoxide/Butanol | 4-amino-2(1H)-pyrimidinone (Cytosine) | Sigma-Aldrich |

Role in the Synthesis of 2,4-Diaminopyrimidine (B92962) and its Derivatives (e.g., Aminexil Precursors)

The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, found in a variety of therapeutic agents, including the hair growth stimulant Aminexil. While direct synthesis from this compound is not explicitly documented in readily available literature, a plausible and efficient synthetic route involves its reaction with guanidine (B92328).

In this proposed synthesis, the dicarbonyl equivalent nature of this compound would allow for a condensation reaction with the two amino groups of guanidine to form the 2,4-diaminopyrimidine ring. This cyclization reaction would provide the core structure, which can then be further functionalized to produce derivatives like Aminexil. This approach highlights the utility of this compound as a versatile C3 building block for the construction of important heterocyclic systems.

Synthetic Pathways to Complex Heterocyclic Systems

The reactivity of this compound makes it a valuable starting material for the synthesis of a wide array of complex heterocyclic systems that are central to the development of new therapeutic agents.

Pyridine and Pyrimidine Scaffolds for Medicinal Chemistry

Pyridine and pyrimidine rings are fundamental scaffolds in medicinal chemistry due to their presence in a vast number of biologically active compounds. This compound, as a 1,3-dicarbonyl equivalent, can be utilized in various cyclocondensation reactions to construct these important heterocyclic cores.

For instance, the Hantzsch pyridine synthesis, which traditionally involves the condensation of an aldehyde, a β-ketoester, and ammonia, can be adapted to use this compound or its derivatives. Similarly, in pyrimidine synthesis, it can react with amidines, ureas, or thioureas to form the corresponding pyrimidine ring. The resulting substituted pyridines and pyrimidines can then be further modified to create libraries of compounds for drug discovery programs targeting a wide range of diseases.

| Heterocyclic System | General Synthetic Approach | Key Reagents with this compound |

| Pyridine | Hantzsch Synthesis and related cyclocondensations | Aldehydes, Ammonia/Amines |

| Pyrimidine | Condensation Reactions | Amidines, Ureas, Thioureas |

Triazolopyrimidine Derivatives via Cyclocondensation Reactions

Triazolopyrimidine derivatives are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-tubercular and anticancer properties. The synthesis of the triazolopyrimidine core often involves the condensation of a 1,3-dicarbonyl compound with an aminotriazole.

Given that this compound is a stable precursor to malononitrile (B47326) (a 1,3-dicarbonyl equivalent), it represents a valuable starting material for the synthesis of these fused heterocyclic systems. The general synthetic strategy would involve the in situ or stepwise conversion of this compound to a reactive 1,3-dielectrophile, which then undergoes a cyclocondensation reaction with a suitable aminotriazole to furnish the triazolopyrimidine scaffold. This approach allows for the introduction of various substituents on the pyrimidine ring, enabling the generation of diverse libraries of compounds for biological screening.

Pyrrolo-pyridazine and Fused Heterocyclic Architectures for Enzyme Inhibitors

Fused heterocyclic systems, particularly those containing pyridazine (B1198779) and pyrrole (B145914) rings, are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds, including various enzyme inhibitors. While direct, documented syntheses of pyrrolo-pyridazine derivatives commencing from this compound are not extensively reported, the structural features of this synthon make it a logically plausible precursor for such scaffolds.

The general synthetic strategy for constructing pyridazine rings often involves the condensation of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine (B178648) or its derivatives. In the case of this compound, the diethyl acetal (B89532) group serves as a masked aldehyde. Under acidic conditions, hydrolysis of the acetal would unmask the aldehyde functionality to yield cyanoacetaldehyde. This intermediate is a potent precursor for heterocyclization reactions.

The reaction of this in-situ generated cyanoacetaldehyde with hydrazine would be expected to proceed via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to form a pyridazinone ring. To construct a fused pyrrolo-pyridazine system, a common approach involves multicomponent reactions or sequential reactions where the pyrrole ring is formed before or after the pyridazine ring formation. For instance, a reaction involving this compound, a hydrazine derivative, and a component that provides the necessary atoms for the pyrrole ring could lead to the desired fused heterocyclic architecture. The nitrile group in this compound can also participate in cyclization reactions or be converted to other functional groups necessary for the formation of the fused ring system.

The resulting pyrrolo-pyridazine scaffolds are investigated for their potential as enzyme inhibitors due to their rigid, planar structure and the presence of multiple nitrogen atoms that can act as hydrogen bond donors and acceptors, facilitating binding to enzyme active sites.

Enabling Syntheses of α,β-Unsaturated Aldehydes via Glyoxal (B1671930) Mono(diethyl Acetal) Intermediates

The key steps in this synthetic route are outlined below:

Bromination: The synthesis begins with the conversion of a precursor to 2-bromo-3,3-diethoxypropanenitrile (B15198154). This step introduces a leaving group at the alpha position to the nitrile. orgsyn.orgnrochemistry.com

Esterification: The bromo derivative then undergoes esterification. For instance, reaction with potassium acetate (B1210297) in the presence of a crown ether catalyst yields 2-acetoxy-3,3-diethoxypropanenitrile. orgsyn.orgnrochemistry.com

Saponification: The final step is the saponification of the ester, which leads to the formation of the hydrate (B1144303) derivative of glyoxal mono(diethyl acetal). orgsyn.orgnrochemistry.com

This route provides an attractive alternative to other methods that may require low-temperature ozonolysis. orgsyn.org

| Step | Starting Material | Reagents | Key Intermediate |

| 1 | Related Acrylonitrile (B1666552) Precursor | N-Bromosuccinimide (NBS), Ethanol (B145695) | 2-Bromo-3,3-diethoxypropanenitrile |

| 2 | 2-Bromo-3,3-diethoxypropanenitrile | Potassium Acetate, 18-crown-6 | 2-Acetoxy-3,3-diethoxypropanenitrile |

| 3 | 2-Acetoxy-3,3-diethoxypropanenitrile | Saponification (e.g., with a base) | Glyoxal Mono(diethyl Acetal) Hydrate |

Glyoxal mono(diethyl acetal) is a valuable synthon because it possesses both a free aldehyde group (or a group that can be easily converted to an aldehyde) and a protected aldehyde group. This differential reactivity allows for selective reactions, such as Wittig-type reactions or aldol (B89426) condensations at the free aldehyde position, to introduce a carbon-carbon double bond, ultimately leading to the formation of α,β-unsaturated aldehydes after deprotection.

Precursor for Other Chemically Versatile Synthons (e.g., Cyanomalondialdehyde (B1645252), 2-Butenedinitrile)

The chemical structure of this compound suggests its potential as a precursor to other valuable synthons like cyanomalondialdehyde and 2-butenedinitrile, although specific, high-yield, one-pot conversions may not be widely documented. The reactivity of the methylene (B1212753) group adjacent to the nitrile is key to these potential transformations.

Cyanomalondialdehyde:

One plausible route to cyanomalondialdehyde from this compound involves the introduction of a second aldehyde group. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich substrates. organic-chemistry.orgwikipedia.orgchemistrysteps.com The methylene group in this compound, being alpha to a nitrile group, exhibits enhanced acidity and could potentially be reactive towards the Vilsmeier reagent (a chloroiminium salt generated from a substituted amide like dimethylformamide and phosphorus oxychloride).

A hypothetical reaction pathway would involve:

Formylation: Reaction of this compound with the Vilsmeier reagent to introduce a formyl group or its precursor at the C2 position.

Hydrolysis: Subsequent acidic workup would hydrolyze the diethyl acetal and any iminium intermediates to reveal the two aldehyde functionalities, yielding cyanomalondialdehyde.

2-Butenedinitrile:

2-Butenedinitrile exists as two geometric isomers: fumaronitrile (B1194792) (trans) and maleonitrile (B3058920) (cis). The synthesis of these C4 dinitriles from a C3 precursor like this compound would necessitate a dimerization-condensation type of reaction.

A potential, though speculative, pathway could involve:

Activation: Conversion of the acetal to a more reactive species or activation of the methylene group.

Condensation/Dimerization: A base-catalyzed self-condensation of an intermediate derived from this compound. For instance, elimination of ethanol could lead to a reactive species that could dimerize.

Elimination: Subsequent elimination of functional groups would lead to the formation of the carbon-carbon double bond and the second nitrile group, resulting in 2-butenedinitrile.

These proposed pathways highlight the latent versatility of this compound as a building block for more complex and functionally dense synthons, predicated on the strategic manipulation of its nitrile and protected aldehyde functionalities.

Analytical and Spectroscopic Characterization Methods in 3,3 Diethoxypropanenitrile Research

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, allowing for both qualitative identification and quantitative analysis. In the context of 3,3-diethoxypropanenitrile, these techniques are primarily used to assess the purity of the final product and to monitor the progress of chemical reactions in which it is a reactant or product.

Gas Chromatography (GC) for Quantitative Analysis of Reaction Progress and Product Composition

Gas chromatography (GC) is a powerful and widely used technique for the quantitative analysis of volatile and thermally stable compounds like this compound. It is instrumental in monitoring the real-time progress of a chemical reaction by measuring the depletion of starting materials and the formation of products over time. By withdrawing small aliquots from a reaction mixture and analyzing them by GC, researchers can determine the reaction's kinetics and endpoint. rsc.orgnih.gov

In the analysis of product composition, GC separates this compound from any unreacted starting materials, byproducts, or impurities. The area under each peak in the resulting chromatogram is proportional to the concentration of that component, allowing for precise quantification. A flame ionization detector (FID) or a thermal conductivity detector (TCD) are commonly used, with FID being particularly sensitive to organic compounds. For more definitive identification of unknown peaks, GC is often coupled with mass spectrometry (GC-MS). zenodo.orgnih.gov

Typical GC Parameters for Analysis:

| Parameter | Value/Type | Purpose |

|---|---|---|

| Column | Capillary column (e.g., DB-5MS, HP-5MS) | Provides high-resolution separation of volatile compounds. |

| Injector Temperature | ~250°C | Ensures rapid volatilization of the sample. hubspot.net |

| Oven Program | Temperature gradient (e.g., 50°C to 250°C) | Separates compounds based on their boiling points and column interactions. |

| Carrier Gas | Helium or Nitrogen | Inert mobile phase to carry the sample through the column. |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for quantitative analysis of organic compounds. |

Advanced Spectroscopic Methods for Structural Elucidation and Conformational Analysis

Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing detailed information about their atomic and molecular structure. For this compound, techniques like NMR, IR, and MS are indispensable for confirming its identity and elucidating its structural details.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Identification of Diastereomers and Elucidation of Fine Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, within the this compound molecule. nih.govchemicalbook.com

The ¹H NMR spectrum of this compound shows characteristic signals that confirm its structure. The ethoxy groups exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons due to coupling with each other. The methine proton (CH) appears as a triplet, coupled to the adjacent methylene (CH₂) group. The methylene group adjacent to the nitrile (CN) function appears as a doublet.

While this compound itself is not chiral and thus cannot form diastereomers, it can be used as a reactant in syntheses that generate new stereocenters. In such cases, the resulting product mixture may contain diastereomers. NMR spectroscopy is a primary method for identifying and quantifying these diastereomers. researchgate.netresearchgate.net Diastereomers are chemically distinct and will typically exhibit separate signals in the NMR spectrum, particularly for nuclei at or near the stereocenters. rsc.orgnih.gov The integration of these distinct signals allows for the determination of the diastereomeric ratio (d.r.). researchgate.net

¹H NMR Spectral Data for this compound:

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|

| ~1.2 | Triplet | -O-CH₂-CH₃ |

| ~2.6 | Doublet | -CH-CH₂ -CN |

| ~3.4 - 3.7 | Multiplet (Quartets) | -O-CH₂ -CH₃ |

¹³C NMR Spectral Data for this compound:

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~15 | -O-CH₂-CH₃ |

| ~23 | -CH-CH₂ -CN |

| ~62 | -O-CH₂ -CH₃ |

| ~98 | -CH -(OCH₂CH₃)₂ |

Infrared (IR) and Mass Spectrometry (MS) Techniques for Functional Group Identification and Molecular Weight Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups: the nitrile (C≡N) and the ether (C-O) linkages. openstax.orgpressbooks.pub The C-H bonds of the alkyl portions also show strong stretching absorptions. libretexts.org

Characteristic IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2975 - 2850 | C-H Stretch | Alkyl (sp³ C-H) |

| ~2250 | C≡N Stretch | Nitrile |

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision, thereby confirming its molecular formula. govinfo.gov For this compound (C₇H₁₃NO₂), the molecular weight is 143.18 g/mol . sigmaaldrich.com Electron Ionization (EI) is a common MS method where the molecule is bombarded with electrons, causing it to ionize and fragment. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule's mass, as well as several fragment ion peaks that can provide further structural information.

Key Ions in the Mass Spectrum of this compound:

| m/z | Ion Fragment | Significance |

|---|---|---|

| 143 | [C₇H₁₃NO₂]⁺ | Molecular Ion (M⁺) |

| 114 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 98 | [M - OC₂H₅]⁺ | Loss of an ethoxy group |

| 70 | [CH₂(CN)CH=O]⁺ | Fragmentation product |

Theoretical and Computational Chemistry Studies on 3,3 Diethoxypropanenitrile

Molecular Modeling and Conformational Analysis of 3,3-Diethoxypropanenitrile

Molecular modeling of this compound would primarily focus on understanding its three-dimensional structure and the relative energies of its various conformations. The presence of multiple single bonds allows for considerable flexibility, leading to a complex potential energy surface.

Conformational Landscape:

The key rotatable bonds in this compound that would be of interest in a conformational analysis are:

The C-C bonds within the propyl chain.

The C-O bonds of the ethoxy groups.

Computational methods like molecular mechanics or more accurate quantum chemical methods such as Density Functional Theory (DFT) would be employed to perform a systematic conformational search. This would involve rotating the dihedral angles of the key bonds and calculating the energy of the resulting structures to identify stable conformers.

The results of such an analysis would likely reveal a number of low-energy conformers. The relative populations of these conformers at a given temperature could then be estimated using the Boltzmann distribution. It is expected that the most stable conformers would minimize steric hindrance between the ethoxy groups and the nitrile group.

Illustrative Data from a Hypothetical Conformational Analysis:

The following table represents plausible data that could be generated from a DFT study on the conformational isomers of this compound.

| Conformer | Dihedral Angle (O-C-C-C) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| A (Anti) | 180° | 0.00 | 65 |

| B (Gauche 1) | 60° | 0.85 | 15 |

| C (Gauche 2) | -60° | 0.85 | 15 |

| D (Eclipsed) | 0° | 4.50 | <1 |

This hypothetical data suggests that the "anti" conformation, where the bulky ethoxy groups are furthest apart, is the most stable.

Quantum Chemical Calculations for Reaction Pathway Elucidation and Transition State Characterization

Quantum chemical calculations are a powerful tool for investigating the mechanisms of chemical reactions. For this compound, two key reactions would be of primary interest: the hydrolysis of the acetal (B89532) and reactions involving the nitrile group.

Acetal Hydrolysis:

The acid-catalyzed hydrolysis of the acetal group to yield cyanoacetaldehyde and ethanol (B145695) is a fundamental reaction. Computational studies would aim to elucidate the step-by-step mechanism of this process. This would involve:

Modeling the protonation of one of the ethoxy oxygen atoms.

Locating the transition state for the cleavage of the C-O bond to form a resonance-stabilized carbocation intermediate.

Modeling the nucleophilic attack of water on the carbocation.

Characterizing the subsequent proton transfer steps leading to the final products.

The activation energies for each step would be calculated, allowing for the identification of the rate-determining step.

Nitrile Group Transformations:

The nitrile group is a versatile functional group that can undergo a variety of transformations, such as hydrolysis, reduction, or addition of nucleophiles. For example, the base-catalyzed hydrolysis of the nitrile to a carboxylic acid would proceed through a different mechanism than the acetal hydrolysis.

Quantum chemical calculations could be used to model the nucleophilic attack of a hydroxide (B78521) ion on the carbon atom of the nitrile group, the subsequent protonation steps, and the tautomerization to the corresponding amide, which is then further hydrolyzed.

Transition State Properties:

For any given reaction, the transition state is a critical point on the potential energy surface. Computational methods can be used to determine the geometry and energy of the transition state. This information is crucial for understanding the kinetics of the reaction.

An illustrative example of calculated activation energies for potential reactions of this compound is provided below.

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |

| Acid-catalyzed acetal hydrolysis | DFT (B3LYP/6-31G) | 22.5 |

| Base-catalyzed nitrile hydrolysis | DFT (B3LYP/6-31G) | 28.0 |

| Reduction of nitrile with a hydride source | DFT (B3LYP/6-31G*) | 15.0 |

These hypothetical values suggest that, under the modeled conditions, the reduction of the nitrile group might be kinetically more favorable than hydrolysis.

Prediction of Chemical Reactivity and Selectivity in Novel Transformations

A key application of computational chemistry is the prediction of how a molecule will behave in new, unexplored reactions. For this compound, this could involve predicting its reactivity towards various reagents and forecasting the selectivity of these reactions.

Frontier Molecular Orbital (FMO) Theory:

FMO theory is a powerful tool for predicting reactivity. By calculating the energies and visualizing the shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), insights into the molecule's electrophilic and nucleophilic sites can be gained.

For this compound, the LUMO is expected to be localized on the carbon atom of the nitrile group, indicating that this site is susceptible to nucleophilic attack. The HOMO would likely have significant contributions from the oxygen atoms of the ethoxy groups and the nitrogen atom of the nitrile group, suggesting these as potential sites for electrophilic attack.

Predicting Reaction Outcomes:

By combining FMO analysis with the calculation of reaction pathways for a range of potential reactants, computational chemists can predict the most likely products of a given reaction. For example, the reaction of this compound with a strong nucleophile like a Grignard reagent would be predicted to occur at the nitrile carbon.

Furthermore, computational models can be used to predict the stereoselectivity or regioselectivity of reactions where multiple outcomes are possible.

Future Perspectives and Emerging Research Directions for 3,3 Diethoxypropanenitrile

Development of Novel Catalytic Transformations for Enhanced Efficiency and Sustainability

The synthesis and functionalization of nitriles are undergoing a transformation, with a strong emphasis on developing catalytic systems that are not only highly efficient but also environmentally benign. For 3,3-Diethoxypropanenitrile, future research in this area is expected to focus on several key themes:

Biocatalysis : The use of enzymes, such as nitrilases, for the conversion of nitrile groups into carboxylic acids and amides offers a green alternative to traditional chemical hydrolysis, which often requires harsh conditions. nih.gov Biocatalytic approaches can proceed in aqueous solutions at ambient temperatures and moderate pH, thereby reducing energy consumption and waste generation. pensoft.net Future research may identify or engineer specific enzymes for the selective transformation of this compound and its derivatives, providing a sustainable route to valuable downstream products.

Heterogeneous Catalysis : The development of robust heterogeneous catalysts is another promising avenue. These catalysts, which are in a different phase from the reactants, can be easily separated and recycled, minimizing waste and improving process economics. For nitrile synthesis, heterogeneous ruthenium-supported hydrotalcite catalysts have been explored, and further research into novel materials, including those based on non-noble metals, is anticipated.

Photocatalysis : Light-driven catalytic reactions represent a frontier in green chemistry. Photo-organocatalytic methods are being developed for reactions such as the formation of acetals. rsc.org The application of photocatalysis to the synthesis or transformation of this compound could lead to highly efficient and selective processes that operate under mild conditions.

The following table summarizes potential catalytic advancements for reactions involving this compound:

| Catalytic Approach | Potential Advantages for this compound | Research Focus |

| Biocatalysis | Mild reaction conditions, high selectivity, reduced environmental impact. nih.govpensoft.net | Discovery and engineering of specific enzymes for nitrile transformations. |

| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification, potential for continuous processes. | Development of stable and selective solid catalysts for nitrile alkylation and other reactions. |

| Photocatalysis | Use of light as a renewable energy source, mild reaction conditions, high efficiency. rsc.org | Exploration of photo-organocatalytic routes for the synthesis and functionalization of this compound. |

Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

The pharmaceutical and fine chemical industries are increasingly adopting continuous flow chemistry and automated synthesis platforms to accelerate research and development. researchgate.net this compound is well-suited for integration into these modern platforms due to its nature as a liquid intermediate.

Flow Chemistry : Continuous flow processing offers numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, particularly for handling reactive intermediates. mtak.hunih.gov The synthesis of heterocyclic compounds, a key application of this compound, has been shown to benefit significantly from flow chemistry approaches. mtak.hudurham.ac.ukspringerprofessional.denih.gov Future work will likely involve the development of dedicated flow processes for the synthesis of this compound itself and its subsequent conversion into complex molecules, such as pharmaceutical intermediates. researchgate.net

Automated Synthesis : Automated platforms, often integrated with flow chemistry systems, enable the rapid synthesis and screening of compound libraries. sioc-journal.cnrsc.orgmpg.de By incorporating this compound into automated workflows, researchers can efficiently explore a wide range of chemical space, accelerating the discovery of new bioactive molecules. sioc-journal.cn This approach is particularly valuable in medicinal chemistry for the rapid generation of analogues for structure-activity relationship studies. researchgate.net

The integration of this compound into these platforms is a key step towards more efficient and data-driven chemical synthesis.

Exploration of New Bioactive Molecule Development and Drug Discovery Pipelines

This compound serves as a valuable precursor for a variety of heterocyclic scaffolds that are of significant interest in drug discovery. mdpi.com Its utility in the synthesis of kinase inhibitors is an area of particular promise for future exploration.

Kinase Inhibitors : Many kinase inhibitors feature nitrogen-containing heterocyclic cores, such as quinolines and pyrimidines. nih.govmdpi.comresearchgate.net Given that this compound is a key building block for these structures, it is poised to play a crucial role in the development of novel kinase inhibitors targeting a range of diseases, including cancer. nih.govmdpi.com

Novel Heterocyclic Scaffolds : The versatility of this compound allows for its use in the synthesis of a diverse array of heterocyclic compounds. mdpi.com Future research in medicinal chemistry will likely leverage this to create novel molecular scaffolds with unique biological activities. Its integration into automated synthesis platforms will further facilitate the exploration of these new chemical entities. sioc-journal.cn

Drug Discovery Pipelines : The process of bringing a new drug to market is lengthy and complex, involving multiple phases of research and development. pfizer.com As a versatile intermediate, this compound can be a valuable tool in the early stages of this pipeline, enabling the rapid synthesis of compound libraries for initial screening and lead optimization. nih.gov

The following table outlines the potential roles of this compound in future drug discovery:

| Application Area | Role of this compound | Potential Therapeutic Targets |

| Kinase Inhibitors | Precursor to heterocyclic cores (e.g., quinolines, pyrimidines). nih.govmdpi.com | Cancer, inflammatory diseases. |

| Novel Scaffolds | Building block for diverse heterocyclic structures. mdpi.com | A wide range of diseases, depending on the scaffold. |

| Drug Discovery | Intermediate for library synthesis and lead optimization. sioc-journal.cnnih.gov | Various targets in early-stage drug discovery. |

Sustainable and Economical Production Strategies: Addressing Raw Material Accessibility and Waste Minimization

The principles of green chemistry are increasingly influencing the production of fine chemicals and pharmaceutical intermediates. semanticscholar.org For this compound, future efforts will focus on developing more sustainable and economical manufacturing processes.

Raw Material Accessibility : The selection of sustainable raw materials is a key aspect of green chemistry. biomedres.us Future production methods for this compound may explore the use of bio-based feedstocks or more efficient routes from readily available starting materials to improve sustainability and reduce reliance on petrochemical sources. sciltp.com

Waste Minimization : A primary goal of green chemistry is to minimize waste at the source. semanticscholar.org This can be achieved through the development of atom-economical reactions, the use of recyclable catalysts, and the reduction of solvent use. researchgate.net The integration of continuous manufacturing processes, such as flow chemistry, can also significantly reduce waste generation compared to traditional batch methods. mdpi.com

Circular Economy Principles : The concept of a circular economy, where resources are kept in use for as long as possible, is gaining traction in the chemical industry. For this compound, this could involve developing processes that allow for the recycling of solvents and catalysts, as well as finding applications for any by-products generated during its synthesis. researchgate.net

By focusing on these areas, the production of this compound can be made more environmentally friendly and economically competitive, ensuring its continued availability for a growing range of applications.

Q & A

Basic Research Questions

Q. What are the recommended safety precautions when handling 3,3-Diethoxypropanenitrile in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Respiratory protection (e.g., N95 masks) is advised if ventilation is insufficient .

- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks, as the compound may fall under Acute Toxicity Category 4 for inhalation .

- First Aid : In case of skin contact, wash immediately with soap and water. For accidental ingestion, seek medical attention and provide the safety data sheet (SDS) to healthcare providers .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer :

- One-Step Synthesis : Utilize nucleophilic substitution or condensation reactions, such as the reaction of propanenitrile derivatives with diethyl sulfate under basic conditions. Template-based retrosynthesis tools (e.g., REAXYS, BKMS_METABOLIC) can predict feasible pathways .

- Catalytic Optimization : Screen catalysts (e.g., K₂CO₃, NaH) to enhance reaction efficiency. Database-driven approaches (e.g., PISTACHIO_RINGBREAKER) help identify optimal conditions .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Use ¹H/¹³C NMR to confirm the ethoxy group signals (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.7 ppm for CH₂) and nitrile peak (~110 ppm in ¹³C NMR). IR spectroscopy can validate the C≡N stretch (~2240 cm⁻¹) .

- Chromatography : Employ GC-MS or HPLC with UV detection to assess purity. Compare retention times with reference standards from databases like NIST Chemistry WebBook .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound across studies be systematically evaluated?

- Methodological Answer :

- Data Triangulation : Cross-reference hazard classifications (e.g., GHS categories) from multiple SDS sources (e.g., ECHA, PubChem) to resolve inconsistencies. For example, prioritize studies specifying Acute Toxicity Category 4 over unclassified reports .

- In Vitro Assays**: Conduct cytotoxicity assays (e.g., MTT on mammalian cell lines) to generate empirical data, ensuring protocols align with OECD guidelines for reproducibility .

Q. What strategies mitigate side reactions (e.g., hydrolysis) during the synthesis of this compound?

- Methodological Answer :

- Moisture Control : Use anhydrous solvents (e.g., THF, DMF) and molecular sieves to prevent nitrile hydrolysis. Monitor reaction progress via TLC or inline IR spectroscopy .

- Temperature Modulation : Optimize reaction temperatures (e.g., 0–5°C for acid-sensitive steps) to suppress undesired pathways. Retrosynthetic AI tools (e.g., Pistachio) can recommend temperature ranges .

Q. How should researchers interpret contradictory spectroscopic data (e.g., NMR shifts) reported for this compound?

- Methodological Answer :

- Solvent/Concentration Effects : Replicate experiments using identical solvents (e.g., CDCl₃ vs. DMSO-d₆) and concentrations to isolate variables. Database entries (e.g., NIST) often specify experimental conditions .

- Quantum Chemistry Calculations : Perform DFT simulations (e.g., Gaussian) to predict theoretical NMR shifts, comparing them with observed data to resolve ambiguities .

Methodological Tables

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.